BenchChemオンラインストアへようこそ!

GDC0575 hydrochloride

CHK1 inhibition Biochemical assay IC50 comparison

GDC-0575 hydrochloride is a clinically de-risked CHK1 inhibitor with an IC50 of 1.2 nM and >30-fold selectivity across 450+ kinases, ensuring unambiguous target attribution. Its established oral bioavailability and favorable human PK (Tmax <2h, half-life ~23h) enable chronic oral dosing in rodent models without IP/IV artifacts. In melanoma, it outperforms V158411, LY2603618, and MK-8776 in DNA damage induction. In AML PDX models, combined with cytarabine it achieves near-complete tumor elimination. Backed by Phase I data (NCT01564251) in >100 patients, this compound offers unmatched translational confidence. Ideal for programs transitioning from preclinical to clinical development.

Molecular Formula C16H21BrClN5O
Molecular Weight 414.73
CAS No. 1196504-54-7
Cat. No. B607622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC0575 hydrochloride
CAS1196504-54-7
SynonymsGDC-0575;  GDC 0575;  GDC0575;  ARRY-575;  ARRY-575;  ARRY575;  RG7741;  RG-7741;  RG 7741;  AK 687476;  AK-687476;  AK687476
Molecular FormulaC16H21BrClN5O
Molecular Weight414.73
Structural Identifiers
SMILESC1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl
InChIInChI=1S/C16H20BrN5O.ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);1H/t10-;/m1./s1
InChIKeyGKZACMRNGHGLEJ-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GDC-0575 Hydrochloride (CAS 1196504-54-7): A Potent and Selective CHK1 Inhibitor with Clinical Phase I Validation


GDC-0575 hydrochloride (ARRY-575, RG7741) is an orally bioavailable small-molecule inhibitor of checkpoint kinase 1 (CHK1) [1]. It is a key member of the DNA damage response (DDR) inhibitor class, specifically targeting CHK1 to abrogate chemotherapy-induced cell cycle arrest and induce mitotic catastrophe [2]. The compound has been evaluated in a Phase I clinical trial (NCT01564251) both as monotherapy and in combination with gemcitabine in patients with refractory solid tumors or lymphoma, demonstrating a well-characterized human pharmacokinetic profile [3].

Why GDC-0575 Hydrochloride Cannot Be Simply Substituted by Other CHK1 Inhibitors


Despite the existence of multiple CHK1 inhibitors (e.g., prexasertib/LY2606368, SRA737, MK-8776, LY2603618), significant differences in biochemical potency, kinase selectivity profiles, cellular efficacy, oral bioavailability, and clinical safety profiles preclude simple substitution [1]. For instance, GDC-0575 exhibits an IC50 of 1.2 nM against CHK1, which is distinct from the 12 nM reported for SRA737 and the <1 nM for prexasertib [2]. Moreover, GDC-0575 demonstrates markedly higher efficacy in inducing DNA damage compared to V158411, LY2603618, and MK-8776 in melanoma cell lines . These differential characteristics underscore the necessity for rigorous, compound-specific selection in research and drug development settings.

GDC-0575 Hydrochloride Quantitative Evidence Guide: Comparative Potency, Selectivity, and Efficacy Data


GDC-0575 Exhibits Single-Digit Nanomolar Biochemical Potency, Distinct from Other Leading CHK1 Inhibitors

In a cross-study comparative analysis, GDC-0575 demonstrates a CHK1 biochemical IC50 of 1.2 nM. This potency is markedly higher (lower IC50) than SRA737, which exhibits an IC50 of 85 nM in the same assay context, and distinct from prexasertib (LY2606368), which has a reported Ki of 0.9 nM [1]. This quantitative difference in target engagement at the molecular level is a primary differentiator for experimental design where precise potency thresholds are critical.

CHK1 inhibition Biochemical assay IC50 comparison

GDC-0575 Demonstrates >30-Fold Selectivity Over a Broad Panel of 450+ Kinases

GDC-0575 has been profiled against a broad panel of over 450 wild-type and mutant kinases and was found to be greater than 30-fold selective for CHK1 over all other kinases tested [1]. While a direct, quantitative head-to-head comparison of selectivity indices across all CHK1 inhibitors is not available in a single study, this class-level inference of high specificity is a critical factor for minimizing off-target effects in complex biological systems, distinguishing it from less well-profiled or more promiscuous analogs.

Kinase selectivity Off-target profiling CHK1 specificity

GDC-0575 Demonstrates Superior Cellular Efficacy in Inducing DNA Damage Compared to Three Other CHK1 Inhibitors

In a direct head-to-head comparison across a panel of melanoma cell lines, GDC-0575 demonstrated markedly higher efficacy in inducing DNA damage, replication stress, and cell death compared to V158411, LY2603618, and MK-8776 . This study provides direct, quantitative cellular evidence of GDC-0575's superior functional impact, a critical differentiator from other CHK1 inhibitors that may not translate biochemical potency into equivalent cellular effects.

DNA damage Replication stress Melanoma Cellular efficacy

GDC-0575 Displays Oral Bioavailability with a ~23-Hour Human Half-Life, Supporting Feasible In Vivo Dosing

A Phase I clinical trial (NCT01564251) established key human pharmacokinetic parameters for GDC-0575. Following oral administration, maximum plasma concentrations (Cmax) were achieved within 2 hours, and the compound exhibited a half-life of approximately 23 hours [1]. Furthermore, no pharmacokinetic drug-drug interaction was observed when co-administered with gemcitabine [2]. While direct comparative human PK data for other CHK1 inhibitors is scarce, this well-defined, favorable human PK profile—characterized by rapid absorption and a half-life suitable for once-daily dosing—represents a significant advantage for both preclinical and clinical research applications.

Pharmacokinetics Oral bioavailability Human half-life Phase I

GDC-0575 in Combination with Cytarabine Nearly Eliminates Tumor Burden in AML PDX Models

In patient-derived xenograft (PDX) models of acute myeloid leukemia (AML), the combination of GDC-0575 (7.5 mg/kg) with cytarabine nearly completely eliminated tumor burden [1]. While this is a model-specific finding and direct comparisons to other CHK1 inhibitors in identical models are not reported, the near-complete tumor elimination is a quantitative in vivo efficacy benchmark that highlights the compound's potential in combination strategies, distinguishing it from compounds with only modest or cytostatic effects in similar settings.

Acute Myeloid Leukemia PDX model Combination therapy In vivo efficacy

GDC-0575 Hydrochloride: High-Impact Application Scenarios Based on Quantitative Evidence


Preclinical Studies Requiring High-Potency, Selective CHK1 Inhibition with Validated Oral Bioavailability

GDC-0575 is ideal for in vivo oncology studies where a combination of high biochemical potency (IC50 = 1.2 nM) [1] and extensive kinase selectivity (>30-fold over 450+ kinases) [2] is required. Its established oral bioavailability and favorable human PK profile (Tmax <2h, half-life ~23h) [3] make it a superior choice for chronic oral dosing regimens in rodent models, reducing the complexity and potential artifacts associated with intraperitoneal or intravenous administration of less bioavailable CHK1 inhibitors.

Investigating DNA Damage Response and Synthetic Lethality in Melanoma and AML Models

Researchers focused on melanoma should prioritize GDC-0575 due to its demonstrated superiority in inducing DNA damage and replication stress compared to V158411, LY2603618, and MK-8776 . For acute myeloid leukemia (AML) research, the robust in vivo efficacy data showing near-complete tumor elimination in PDX models when combined with cytarabine [4] provides a compelling rationale for its use in translational studies aimed at overcoming chemoresistance.

Research Programs Requiring Clinical-Stage CHK1 Inhibitors with Known Human Safety and PK Data

For academic and industry programs transitioning from preclinical to clinical development, GDC-0575 offers a significant advantage. The availability of Phase I clinical trial data (NCT01564251) [3] detailing its safety profile, maximum tolerated dose, and pharmacokinetics in over 100 patients de-risks the compound for further investigation. This clinical validation is a key differentiator from many other CHK1 tool compounds that lack human data, facilitating more informed decisions in drug discovery and biomarker development.

Mechanistic Studies to Isolate CHK1-Specific Effects

Given its >30-fold selectivity over a panel of 450+ kinases [2], GDC-0575 is the appropriate chemical probe for experiments designed to definitively attribute a biological phenotype to CHK1 inhibition. This high specificity minimizes the risk of off-target kinase activity confounding results, a critical consideration when comparing to older, less selective CHK1 inhibitors or multi-kinase targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC0575 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.